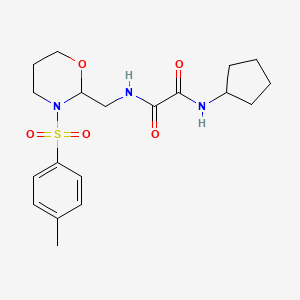
N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as CPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CPO is a cyclic amide that belongs to the family of oxalamides, which are known for their biological activities such as antifungal, antibacterial, and antitumor properties.
Wirkmechanismus
Target of Action
The primary target of N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, a fundamental step in protein biosynthesis.
Mode of Action
It is believed to interact with its target, methionine aminopeptidase, and inhibit its function . This inhibition could lead to disruption in protein synthesis, affecting the growth and survival of cells.
Biochemical Pathways
The biochemical pathways affected by this compound are related to protein synthesis. By inhibiting Methionine aminopeptidase, the compound disrupts the maturation of nascent proteins, which could have downstream effects on various cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its inhibition of Methionine aminopeptidase. This could lead to a disruption in protein synthesis, affecting cellular growth and survival .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide in lab experiments is its relatively simple synthesis method. N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. One direction is the development of new derivatives of N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide with improved solubility and bioavailability. Another direction is the investigation of the potential use of N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide and its potential applications in drug development.
Conclusion
In conclusion, N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, or N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, is a promising compound with potential applications in drug development. Its simple synthesis method, stability, and biological activities make it an attractive candidate for further study. While there is still much to learn about the mechanism of action and potential applications of N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, its future looks bright in the field of medicinal chemistry.
Synthesemethoden
The synthesis of N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves the reaction between cyclopentylamine and 3-tosyl-1,3-oxazinan-2-ylmethyl isocyanate. The reaction is carried out in a solvent such as dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. The yield of the reaction is around 60%, making it a feasible method for the synthesis of N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S/c1-14-7-9-16(10-8-14)28(25,26)22-11-4-12-27-17(22)13-20-18(23)19(24)21-15-5-2-3-6-15/h7-10,15,17H,2-6,11-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWFHIWITRQCAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

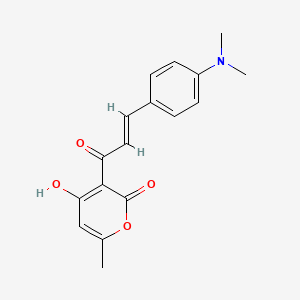

![(E)-N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2391505.png)
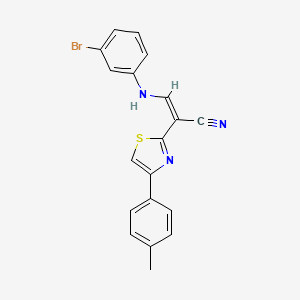
![6-(4-methoxyphenethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391511.png)
![2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2391512.png)
![1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391516.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2391517.png)
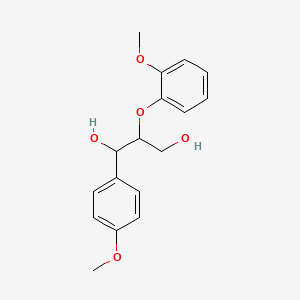
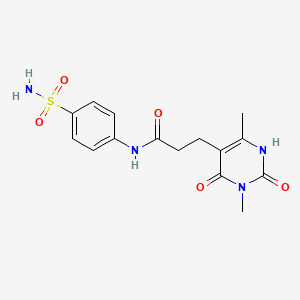
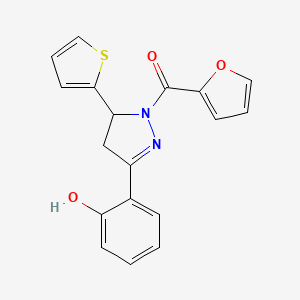
![7-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2391523.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2391525.png)